2,4-difluorobenzoyl Fluoride
Overview
Description
2,4-Difluorobenzoyl Fluoride is an organic compound with the molecular formula C7H3F3O. It is a fluorinated aromatic compound that is used as an intermediate in the synthesis of various fluorinated aromatic compounds. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzoyl Fluoride can be synthesized through the fluorination of dichlorobenzoyl chloride. The process involves multiple steps, including the conversion of dichlorobenzoyl chloride to difluorobenzoyl fluoride, followed by hydrogenation to produce difluorobenzaldehyde, and finally, decarbonylation to yield difluorobenzene .
Industrial Production Methods: The industrial production of this compound typically involves the use of specialized equipment to handle the hazardous reagents and reaction conditions. The process is optimized to ensure high yield and purity of the final product, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzoyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, where it reacts with activated halogens to form difluoroarenes. It can also participate in catalytic reactions due to its nucleophilic nature .
Common Reagents and Conditions: Common reagents used in reactions with this compound include activated halogens and catalysts. The reactions typically require controlled conditions such as specific temperatures and the presence of catalysts to proceed efficiently .
Major Products: The major products formed from reactions involving this compound are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Difluorobenzoyl Fluoride is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of fluorinated aromatic compounds, which are important in the development of pharmaceuticals, agrochemicals, and materials science . In biology and medicine, it is used in the synthesis of compounds that can act as enzyme inhibitors or receptor modulators . In the industrial sector, it is utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzoyl Fluoride involves its ability to act as a nucleophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding or other interactions. The specific pathways involved depend on the nature of the target molecule and the context of the reaction .
Comparison with Similar Compounds
- 3,5-Dichloro-2,4-difluorobenzoyl Fluoride
- 2,4-Difluorobenzoyl Chloride
- Difluoro(fluorosulfonyl)acetyl Fluoride
Uniqueness: 2,4-Difluorobenzoyl Fluoride is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct reactivity and chemical properties.
Biological Activity
2,4-Difluorobenzoyl fluoride (DFBF) is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemical research due to its unique biological activities. This article explores the biological activity of DFBF, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.
This compound has the chemical formula CHFO and is characterized by the presence of two fluorine atoms on the benzene ring and a fluoride group attached to the carbonyl carbon. Its structure can influence its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
DFBF exhibits several biological activities primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : DFBF has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can affect the activity of enzymes in the citric acid cycle, leading to metabolic disruptions similar to those caused by fluoroacetate, a well-known toxic compound .
- Anticancer Properties : Research indicates that DFBF derivatives exhibit anticancer activity. Studies have demonstrated that certain fluorinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Insect Growth Regulation : DFBF and its derivatives have been explored as potential insect growth regulators (IGRs). Their structural properties allow them to interfere with hormonal processes in insects, potentially leading to developmental disruptions .
Case Studies and Research Findings
Several studies have investigated the biological activity of DFBF:
- Anticancer Activity : A study involving various fluorinated compounds demonstrated that DFBF derivatives showed significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Environmental Impact : Research on the environmental toxicity of fluorinated compounds highlighted that DFBF could pose risks due to its persistence and potential bioaccumulation. The study emphasized the need for careful assessment of such compounds in ecological contexts .
- Insect Growth Regulation : In laboratory settings, DFBF was tested for its efficacy as an IGR, showing promising results in disrupting larval development in target insect species. This suggests potential applications in pest management strategies .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
2,4-difluorobenzoyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSJQGKALZWPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459725 | |
Record name | 2,4-difluorobenzoyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67640-39-5 | |
Record name | 2,4-difluorobenzoyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.